3-Chloro-6-methyl-1H-indazole
Overview
Description
3-Chloro-6-methyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chlorine atom at the third position and a methyl group at the sixth position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to interact with a variety of targets, including phosphoinositide 3-kinase δ (pi3kδ) for the treatment of respiratory diseases . They can also inhibit, regulate, and/or modulate CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK), which play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
For instance, they can inhibit the activity of the target enzymes, leading to a decrease in the production of certain molecules or signaling pathways .
Biochemical Pathways
For example, they can inhibit the PI3Kδ pathway, which plays a crucial role in immune cell function . They can also affect the CHK1, CHK2, and SGK pathways, which are involved in cell cycle regulation and response to DNA damage .
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase, which is involved in cell growth and survival pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes, highlighting the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation. In normal cells, the compound’s impact on cellular metabolism includes changes in glucose uptake and utilization, which can affect overall cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, the inhibition of phosphoinositide 3-kinase by this compound results in decreased downstream signaling, affecting cell growth and survival. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade in the presence of light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cell signaling pathways and metabolic processes, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity. These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of this compound on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can localize to the nucleus, influencing gene expression and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-1H-indazole can be achieved through several methods:
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Transition Metal Catalyzed Reactions: : One common method involves the use of copper(II) acetate as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile, which undergoes N–N bond formation in the presence of copper(II) acetate and oxygen as the terminal oxidant in dimethyl sulfoxide (DMSO) to yield this compound .
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Reductive Cyclization Reactions: : Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines. This method does not require a catalyst or solvent, making it an environmentally friendly option .
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Metal-Free Reactions: : A metal-free synthesis can be performed using aryl-hydrazones and montmorillonite K-10 under an oxygen atmosphere. This method is advantageous due to the absence of metal contaminants .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal catalyzed reactions are often preferred due to their high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-1H-indazole undergoes various chemical reactions, including:
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Electrophilic Substitution: : Due to the aromatic nature of the indazole ring, it readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation .
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Nucleophilic Substitution: : The chlorine atom at the third position can be replaced by nucleophiles in nucleophilic substitution reactions .
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions .
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitric acid for nitration, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products
Halogenation: Yields halogenated indazole derivatives.
Nitration: Produces nitro-indazole derivatives.
Sulfonation: Forms sulfonated indazole derivatives.
Nucleophilic Substitution: Results in substituted indazole derivatives with various functional groups.
Scientific Research Applications
3-Chloro-6-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without any substituents.
3-Chloro-1H-indazole: Similar structure but lacks the methyl group at the sixth position.
6-Methyl-1H-indazole: Similar structure but lacks the chlorine atom at the third position.
Uniqueness
3-Chloro-6-methyl-1H-indazole is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
3-chloro-6-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLANKYFLBMWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595846 | |
Record name | 3-Chloro-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-60-3 | |
Record name | 3-Chloro-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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